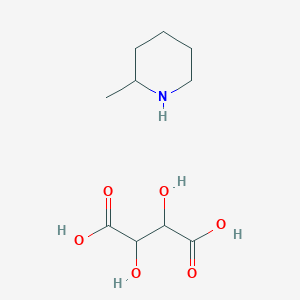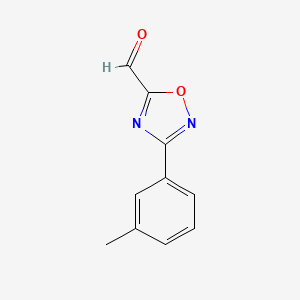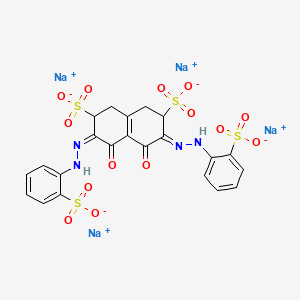![molecular formula C10H12F3NO4 B12276944 (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276944.png)
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the methoxycarbonyl group: This can be done via esterification reactions.
Final coupling to form the acetic acid derivative: This step may involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. This combination allows the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
- (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
Comparison:
- Structural Uniqueness: The bicyclo[1.1.1]pentane core is more rigid compared to cyclopropyl or cyclobutyl analogs, providing distinct physical and chemical properties.
- Reactivity: The trifluoromethyl group in the bicyclo[1.1.1]pentane derivative may exhibit different reactivity patterns due to steric and electronic effects.
- Applications: The unique structure of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid may offer advantages in specific applications, such as drug design and materials science.
Propriétés
Formule moléculaire |
C10H12F3NO4 |
|---|---|
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
(2S)-2-(methoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C10H12F3NO4/c1-18-7(17)14-5(6(15)16)8-2-9(3-8,4-8)10(11,12)13/h5H,2-4H2,1H3,(H,14,17)(H,15,16)/t5-,8?,9?/m1/s1 |
Clé InChI |
XZNSODXWWKJGPJ-RORPDPNFSA-N |
SMILES isomérique |
COC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
SMILES canonique |
COC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12276880.png)
![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

![(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12276897.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12276900.png)




![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)
